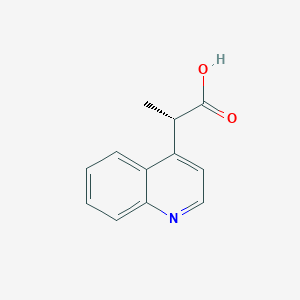

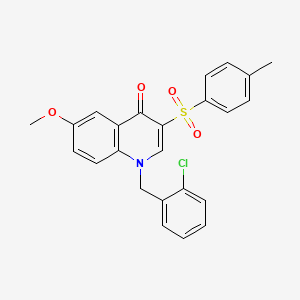

![molecular formula C15H13FN2O2S2 B2831123 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896706-99-3](/img/structure/B2831123.png)

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a chemical compound that falls under the class of 1,2,4-benzothiadiazine-1,1-dioxides . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .

Molecular Structure Analysis

The molecular formula of the compound is C15H13FN2O2S2. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which are known for their planar 6 π -electron aromatic systems . The structure of the compound is influenced by the functional groups attached to the ring .Physical And Chemical Properties Analysis

The molecular weight of the compound is 336.4. Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications

Phosphodiesterase 7 Inhibitors

- The compound is part of a family of benzyl derivatives of benzothiadiazines, showing potential as phosphodiesterase 7 (PDE 7) inhibitors. This suggests its utility in the treatment of T-cell-dependent disorders. A study demonstrated the inhibition of PDE 7 and selectivity versus PDE 3 and PDE 4 by certain derivatives in this family (Martínez et al., 2000).

Antimicrobial Activity

- Some derivatives of benzothiadiazine, including fluoro derivatives, have shown antimicrobial activity. This includes marked inhibitory activity against strains like Staphylococcus, Streptococcus, and Diplococcus. However, these compounds did not demonstrate significant activity against Gram-negative schizomycetes or yeasts like Candida (di Bella et al., 1979).

Cognitive Enhancer via AMPA Receptors

- A series of benzothiadiazine dioxides have been evaluated as positive allosteric modulators of AMPA receptors. Fluorinated derivatives showed strong activity on AMPA receptors in vitro and marked cognitive-enhancing effects in vivo after oral administration to rats. This indicates the compound's potential as a cognitive enhancer (Francotte et al., 2010).

Anticancer Potential

- Benzothiazole derivatives have been recognized as potential anticancer agents. Research on various substitutions at specific positions on the benzothiazole scaffold showed modulation of antitumor properties, indicating a promising avenue for the development of new anticancer drugs (Osmaniye et al., 2018).

Anticonvulsant Activity

- Some derivatives of benzothiadiazines have been synthesized and evaluated for anticonvulsant activity. A study found that compounds like 7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-one showed potential as safe therapeutic compounds for the treatment of seizures (Zhang et al., 2010).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, has been the subject of considerable research due to its various pharmacological activities . Future research could explore the potential applications of this compound in various therapeutic areas, as well as investigate the influence of different functional groups on its activity .

properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S2/c1-10-5-6-14-13(7-10)17-15(18-22(14,19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVSFCOWVVPMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

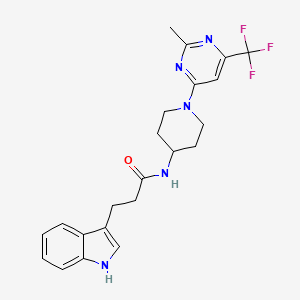

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)

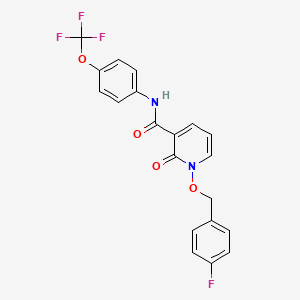

![Methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2831048.png)

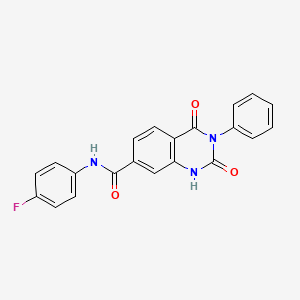

![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)

![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2831061.png)